3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with ethylpyrimidinyl, piperazinyl, and methylpyrazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine core: Starting with a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.
Substitution reactions: The ethylpyrimidinyl, piperazinyl, and methylpyrazolyl groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to carry out the cyclization and substitution reactions under controlled conditions.
Automated synthesis: Employing automated synthesis machines to ensure consistency and efficiency in the production process.
Quality control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyridazine core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Interact with receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect gene expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Indole derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-15-12-18(20-13-19-15)25-10-8-24(9-11-25)16-4-5-17(22-21-16)26-7-6-14(2)23-26/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHGAOPZTZIVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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